
(R)-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production and offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is used as an intermediate in the preparation of more complex molecules. Its Boc-protected amine allows for selective deprotection and subsequent functionalization.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acids and peptides.
Medicine
In medicinal chemistry, ®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry
In the chemical industry, this compound is used in the production of fine chemicals and as a precursor for various synthetic processes.
Mecanismo De Acción
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amine from unwanted reactions, allowing for selective deprotection and functionalization at specific stages of a synthetic pathway. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Amino-2-(2-hydroxybenzyl)propanoic acid: Lacks the Boc protecting group.
®-3-((tert-Butoxycarbonyl)amino)-2-(2-methoxybenzyl)propanoic acid: Features a methoxy group instead of a hydroxyl group.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is unique due to the presence of both the Boc protecting group and the hydroxyl group on the benzyl moiety. This combination allows for selective reactions and functionalizations that are not possible with similar compounds lacking these features.
Propiedades
Fórmula molecular |
C15H21NO5 |
|---|---|
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
(2R)-2-[(2-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-9-11(13(18)19)8-10-6-4-5-7-12(10)17/h4-7,11,17H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 |
Clave InChI |
PKOUTHAMVDTDRV-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1O)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


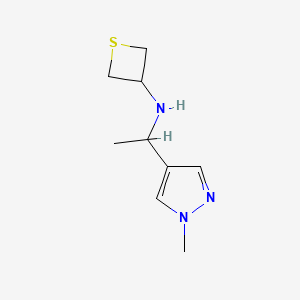
![Bicyclo[4.3.1]decan-10-one](/img/structure/B12932401.png)
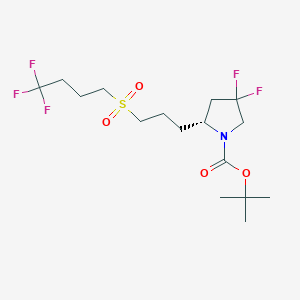
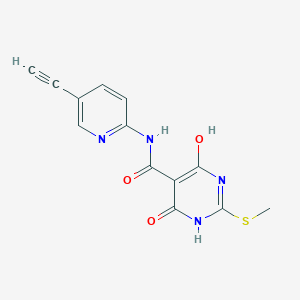
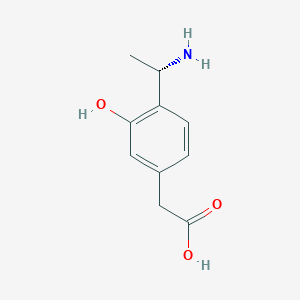
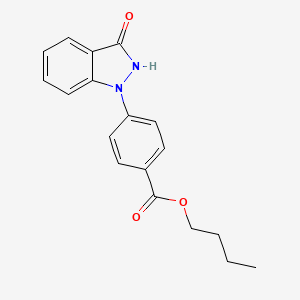
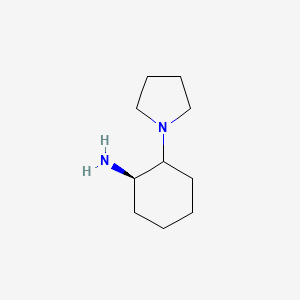
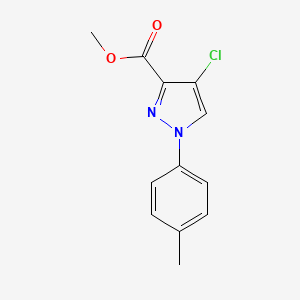
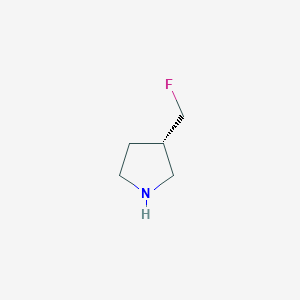
![1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)
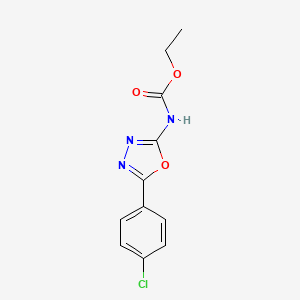
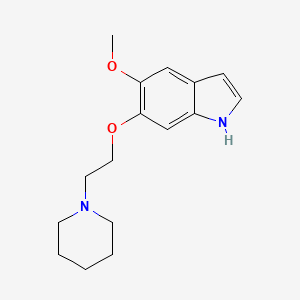
![2-Bromo-9-(3-chloro-5-fluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12932471.png)
![Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B12932485.png)
